molecular formula C17H22N2O3 B4234629 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione

3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione

Cat. No.: B4234629
M. Wt: 302.37 g/mol
InChI Key: LUTPVOUCNBEQAC-UHFFFAOYSA-N
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Description

3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features a piperidine ring, a phenyl group, and a pyrrolidinedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with phenyl-substituted pyrrolidinedione under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and efficiency, often employing advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are often the subject of ongoing research to fully elucidate the compound’s mode of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione is unique due to its combination of a piperidine ring, a phenyl group, and a pyrrolidinedione structure.

Properties

IUPAC Name

3-[2-(2-hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-11-9-13-6-4-5-10-18(13)15-12-16(21)19(17(15)22)14-7-2-1-3-8-14/h1-3,7-8,13,15,20H,4-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTPVOUCNBEQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)C2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione
Reactant of Route 2
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione
Reactant of Route 3
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione
Reactant of Route 4
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione
Reactant of Route 6
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione

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